![molecular formula C17H20N2OS B2590349 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide CAS No. 898459-22-8](/img/structure/B2590349.png)
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide is an organic compound that features an indoline moiety, a thiophene ring, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide typically involves the following steps:
Formation of the Indoline Moiety: Indoline can be synthesized from indole through hydrogenation.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Propionamide Group: The propionamide group can be introduced through an amidation reaction, where a propionyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to indole.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene.
Substitution: The propionamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Indole derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted propionamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indoline and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The indoline and thiophene moieties could play a role in binding to the target, while the propionamide group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(indolin-1-yl)ethyl)propionamide: Lacks the thiophene ring.
N-(2-(thiophen-2-yl)ethyl)propionamide: Lacks the indoline moiety.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Has an acetamide group instead of a propionamide group.
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide is unique due to the combination of the indoline, thiophene, and propionamide groups, which may confer unique chemical and biological properties.
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2OS, with a molecular weight of approximately 302.4 g/mol. The compound features an indoline moiety and a thiophene ring, which are known for their significant biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Indoline and Thiophene Derivatives : The initial step involves the synthesis of the indoline and thiophene components through cyclization reactions.
- Coupling Reaction : The next step involves the coupling of these components with propionamide under controlled conditions to yield the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.
Antinociceptive Properties
Research indicates that compounds similar to this compound exhibit notable antinociceptive properties. A study evaluating related compounds demonstrated their effectiveness in increasing tail-flick and hot-plate latencies in male Swiss Webster mice, suggesting a strong analgesic effect mediated through opioid and adrenergic receptors .
Antitumor Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that derivatives of thiophene and indoline can inhibit various cancer cell lines, including breast (MCF-7) and melanoma (SK-MEL-2). For instance, related compounds exhibited IC50 values in the micromolar range against these cell lines, indicating significant cytotoxic effects .
Case Study 1: Antinociceptive Mechanisms
In one study, the antinociceptive effects of an analog were evaluated using antagonists to delineate the underlying mechanisms. The results indicated that the analgesic effect was significantly reduced when opioid and alpha-adrenergic receptors were blocked, affirming their involvement in pain modulation .
Case Study 2: Antitumor Efficacy
Another investigation focused on the anticancer activity of thiophene-containing compounds, revealing that modifications at specific positions on the indoline structure could enhance cytotoxicity against cancer cells. Compounds with electron-withdrawing groups showed improved activity, suggesting that structural optimization can lead to more potent anticancer agents .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUHOQQWDCVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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